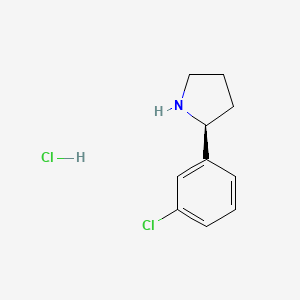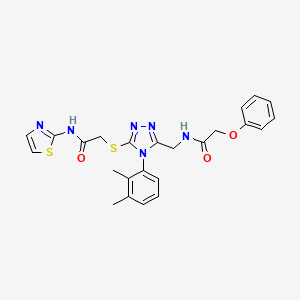![molecular formula C15H23NO2 B2735793 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893754-83-1](/img/structure/B2735793.png)
2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” is a chemical compound with the CAS Number: 893754-83-1 . It has a molecular weight of 249.35 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are key synthetic fragments for drug design. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness .Molecular Structure Analysis
The molecular structure of “2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” can be represented by the Inchi Code: 1S/C15H23NO2/c1-17-14-9-7-12 (11-15 (14)18-2)6-8-13-5-3-4-10-16-13/h7,9,11,13,16H,3-6,8,10H2,1-2H3 .Chemical Reactions Analysis
Piperidines and their derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” include a molecular weight of 249.35 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidines, including “2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological and Pharmacological Activity
Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered in recent research .
Synthesis of Piperidine Derivatives
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, has been summarized .
Treatment of Chronic Traumatic Encephalopathy
A new pyrimidine derivative, which includes “2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, has been found to restore the activity of brain cells in experimental chronic traumatic encephalopathy by maintaining mitochondrial function . This compound contributed to an increase in ATP-generating activity, the maximum level of respiration, and respiratory capacity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-7-12(11-15(14)18-2)6-8-13-5-3-4-10-16-13/h7,9,11,13,16H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKFNSIPOHFUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2CCCCN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)
![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735723.png)
![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)

![2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2735726.png)
![8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2735727.png)


![Dimethyl 2-[(2-hydroxy-3-methoxybenzyl)amino]terephthalate](/img/structure/B2735733.png)